Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate
Overview
Description
Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound featuring a naphthofuran core, a phenyl group, and a trimethoxybenzoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.
Esterification: The carboxylate group is esterified using ethanol in the presence of a strong acid like sulfuric acid.
Attachment of the Trimethoxybenzoyl Group: This step involves the reaction of the naphthofuran ester with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester and carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The trimethoxybenzoyl group is known for its bioactivity, including anti-tumor properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.
Mechanism of Action
The biological activity of Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is primarily due to its interaction with cellular proteins and enzymes. The trimethoxybenzoyl group can inhibit enzymes like tubulin, disrupting cell division and leading to anti-cancer effects . The naphthofuran core may also interact with DNA, further contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-phenyl-5-hydroxy-naphtho[1,2-b]furan-3-carboxylate
- Ethyl 2-phenyl-5-methoxy-naphtho[1,2-b]furan-3-carboxylate
- Ethyl 2-phenyl-5-(4-methoxybenzoyl)oxy-naphtho[1,2-b]furan-3-carboxylate
Uniqueness
Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the trimethoxybenzoyl group, which imparts significant bioactivity and potential therapeutic applications. This distinguishes it from other similar compounds that may lack such potent functional groups.
Properties
IUPAC Name |
ethyl 2-phenyl-5-(3,4,5-trimethoxybenzoyl)oxybenzo[g][1]benzofuran-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O8/c1-5-37-31(33)26-22-17-23(38-30(32)19-15-24(34-2)29(36-4)25(16-19)35-3)20-13-9-10-14-21(20)28(22)39-27(26)18-11-7-6-8-12-18/h6-17H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMFXBHTYNFKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134915 | |
Record name | Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312732-77-7 | |
Record name | Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312732-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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